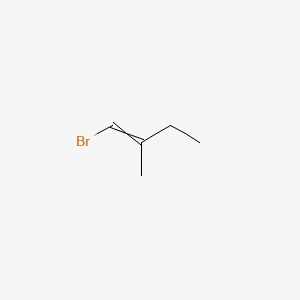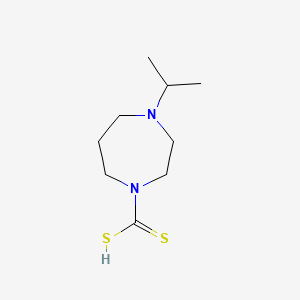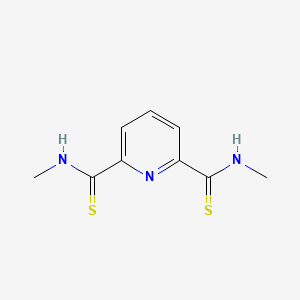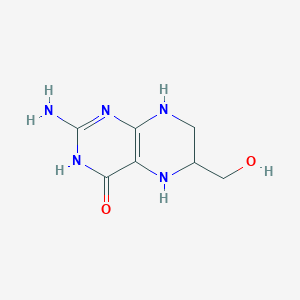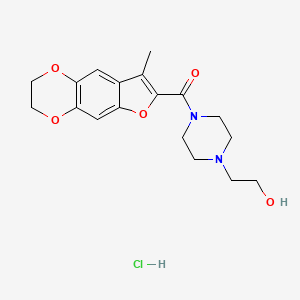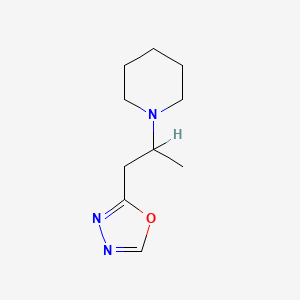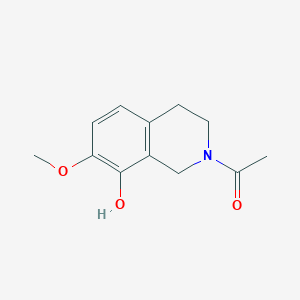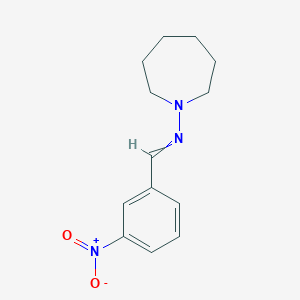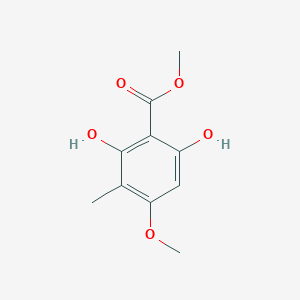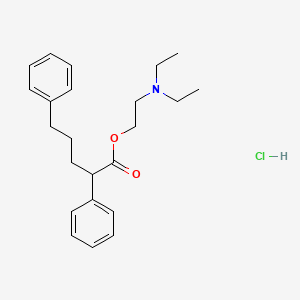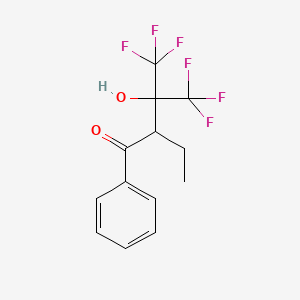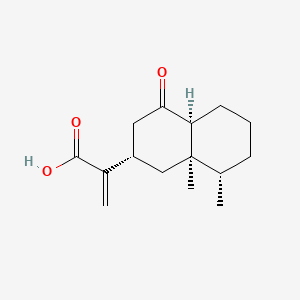![molecular formula C10H14OS B14676895 [(Propane-2-sulfinyl)methyl]benzene CAS No. 33038-70-9](/img/structure/B14676895.png)
[(Propane-2-sulfinyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Propane-2-sulfinyl)methyl]benzene is an organic compound that features a benzene ring substituted with a propane-2-sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Propane-2-sulfinyl)methyl]benzene typically involves the reaction of benzyl chloride with propane-2-sulfinyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(Propane-2-sulfinyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(Propane-2-sulfinyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Propane-2-sulfinyl)methyl]benzene involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic framework that can undergo substitution reactions, further modifying the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl Sulfoxide: Similar structure but lacks the propane-2-sulfinyl group.
Propylbenzene: Similar structure but lacks the sulfinyl group.
Sulfinylbenzene: Contains a sulfinyl group directly attached to the benzene ring.
Uniqueness
[(Propane-2-sulfinyl)methyl]benzene is unique due to the presence of both the benzene ring and the propane-2-sulfinyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33038-70-9 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
propan-2-ylsulfinylmethylbenzene |
InChI |
InChI=1S/C10H14OS/c1-9(2)12(11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
LWCUUNUBFHTRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


